1,5-Dichloro-1-pentyne

Description

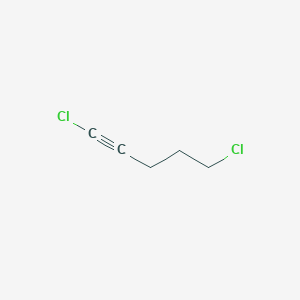

1,5-Dichloro-1-pentyne is a chlorinated alkyne with the molecular formula C₅H₆Cl₂ and a molecular weight of 136.96 g/mol. Its IUPAC name reflects the presence of chlorine atoms at positions 1 and 5 along the carbon chain, with a triple bond between carbons 1 and 2. Structurally, it is characterized by a terminal alkyne group and two electron-withdrawing chlorine substituents, which influence its reactivity and physical properties.

Properties

CAS No. |

74706-19-7 |

|---|---|

Molecular Formula |

C5H6Cl2 |

Molecular Weight |

137.00 g/mol |

IUPAC Name |

1,5-dichloropent-1-yne |

InChI |

InChI=1S/C5H6Cl2/c6-4-2-1-3-5-7/h1-2,4H2 |

InChI Key |

NGSBBMWYTNYYSI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-1-pentyne can be synthesized through various methods. One common method involves the dehydrohalogenation of 1,5-dichloropentane using a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction proceeds via an elimination mechanism, resulting in the formation of the alkyne.

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of 1-pentyne. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-1-pentyne undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophiles.

Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles can be used for substitution reactions.

Halogens and Hydrogen Halides: Chlorine (Cl2), bromine (Br2), hydrogen chloride (HCl), and hydrogen bromide (HBr) are commonly used for addition reactions.

Oxidizing and Reducing Agents: Potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are examples of oxidizing and reducing agents used in reactions with this compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Addition Products: Addition of halogens or hydrogen halides results in the formation of dihaloalkanes or haloalkenes.

Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.

Scientific Research Applications

1,5-Dichloro-1-pentyne has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbon-carbon triple bond and the chlorine atoms. These functional groups enable the compound to participate in a wide range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : this compound has an intermediate molecular weight between 5-Chloro-1-pentyne and 1,5-Dichloropentane, reflecting the trade-off between chlorine substitution and hydrogen content.

- Functional Groups : The triple bond in this compound and 5-Chloro-1-pentyne distinguishes them from the saturated 1,5-Dichloropentane, directly impacting reactivity.

Reactivity and Electronic Effects

- Alkyne vs. Alkane Reactivity: The triple bond in this compound enables participation in addition reactions (e.g., hydrohalogenation) and cycloadditions, unlike 1,5-Dichloropentane, which undergoes SN2 substitutions or eliminations . The terminal alkyne hydrogen in this compound is weakly acidic (pKa ~25–26), but the electron-withdrawing Cl at C1 may further stabilize the conjugate base, enhancing acidity compared to non-chlorinated alkynes.

- In 1,5-Dichloropentane, the Cl atoms are less electronically interactive due to the absence of π-bonds, resulting in lower polarity and reactivity .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy :

Boiling Points and Polarity :

- This compound is expected to have a higher boiling point than 5-Chloro-1-pentyne due to increased molecular weight and polarity from dual Cl substitution.

- 1,5-Dichloropentane, despite its higher molecular weight, likely has a lower boiling point than the alkynes due to weaker London dispersion forces in saturated hydrocarbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.